molecular formula C16H18N2O4 B2977491 N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1704602-58-3

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2977491
CAS No.: 1704602-58-3
M. Wt: 302.33
InChI Key: IBFKJQMROAIYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an ethyl group, a methoxybenzyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the furan-3-yl ethylamine and 2-methoxybenzylamine. These intermediates are then reacted under controlled conditions to form the oxalamide linkage.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxybenzyl group may play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

  • N1-(2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

  • N1-(2-(pyrrole-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Uniqueness: N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide stands out due to its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to its analogs. Its furan-3-yl group, in particular, provides distinct reactivity and binding characteristics.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-14-5-3-2-4-13(14)10-18-16(20)15(19)17-8-6-12-7-9-22-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFKJQMROAIYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.